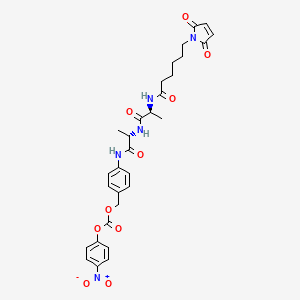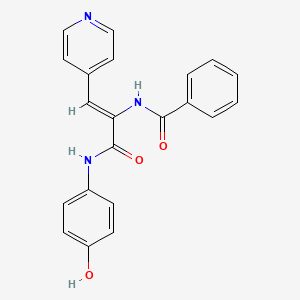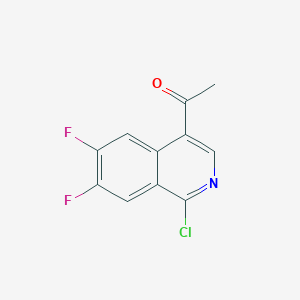
1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chloro group and two fluoro groups attached to the isoquinoline ring, along with an ethanone group. The unique substitution pattern on the isoquinoline ring imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone typically involves multi-step organic reactions. One common method involves the halogenation of isoquinoline derivatives followed by the introduction of the ethanone group. The process may include:
Halogenation: Starting with isoquinoline, selective chlorination and fluorination are carried out using reagents such as chlorine gas and fluorine gas or their derivatives under controlled conditions.
Acylation: The halogenated isoquinoline is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions: 1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted isoquinolines, carboxylic acids, alcohols, and various heterocyclic compounds depending on the reaction conditions and reagents used.
科学研究应用
1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone has several applications in scientific research, including:
Medicinal Chemistry: As a precursor for the synthesis of potential pharmaceutical agents targeting various diseases.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
作用机制
The mechanism of action of 1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The chloro and fluoro groups can enhance binding affinity and selectivity, while the ethanone group may participate in hydrogen bonding or other interactions with the target.
相似化合物的比较
- 1-(1-chloro-4-isoquinolinyl)Ethanone
- 1-(6,7-difluoro-4-isoquinolinyl)Ethanone
- 1-(1-bromo-6,7-difluoro-4-isoquinolinyl)Ethanone
Comparison: 1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, higher binding affinity to certain targets, and distinct electronic properties.
属性
分子式 |
C11H6ClF2NO |
|---|---|
分子量 |
241.62 g/mol |
IUPAC 名称 |
1-(1-chloro-6,7-difluoroisoquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H6ClF2NO/c1-5(16)8-4-15-11(12)7-3-10(14)9(13)2-6(7)8/h2-4H,1H3 |
InChI 键 |
WHXJXQBEMXTQNI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C(C2=CC(=C(C=C21)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


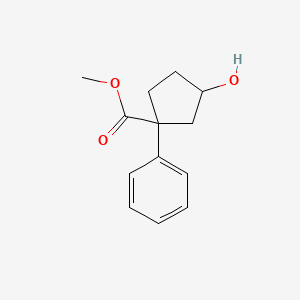

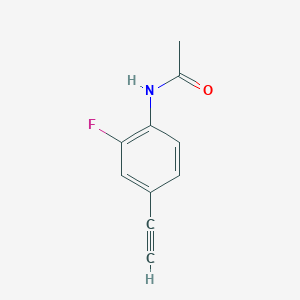
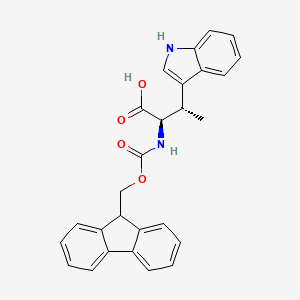
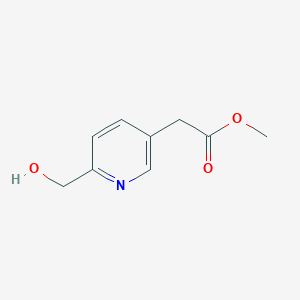

![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
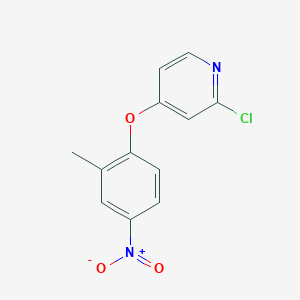

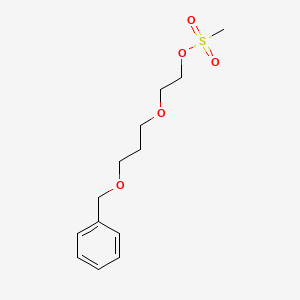
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
